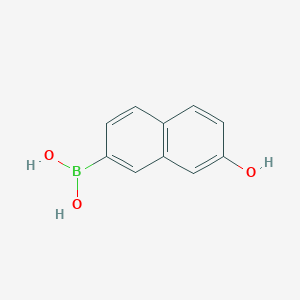

(7-Hydroxynaphthalen-2-yl)boronic acid

Description

Properties

IUPAC Name |

(7-hydroxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1-6,12-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWUEPMDFICBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CC(=C2)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626439 | |

| Record name | (7-Hydroxynaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151169-72-1 | |

| Record name | (7-Hydroxynaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7-hydroxynaphthalen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Miyaura borylation reaction is a cornerstone for introducing boronic acid groups into aromatic systems. For (7-hydroxynaphthalen-2-yl)boronic acid, the protocol typically begins with 7-bromo-2-naphthol as the aryl halide precursor. The bromide undergoes transmetalation with bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst, such as Pd(dppf)Cl, and a base like potassium acetate (KOAc). The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by ligand exchange with the diboron reagent and reductive elimination to yield the boronic ester. Subsequent hydrolysis under acidic or basic conditions liberates the free boronic acid.

Example Procedure :

-

Substrate : 7-Bromo-2-naphthol (1.0 equiv)

-

Reagents : BPin (1.2 equiv), Pd(dppf)Cl (5 mol%), KOAc (3.0 equiv)

-

Solvent : 1,4-Dioxane (anhydrous)

-

Conditions : 80–100°C, 12–24 h under nitrogen

-

Workup : Hydrolysis with 1 M HCl, extraction with ethyl acetate, and purification via silica gel chromatography.

This method achieves moderate to high yields (70–85%) and is favored for its scalability and compatibility with sensitive functional groups like hydroxyls.

Suzuki-Miyaura Cross-Coupling

Coupling with Preformed Boronic Acids

While Suzuki-Miyaura coupling is traditionally used to form biaryl bonds, it can indirectly aid in synthesizing boronic acids when paired with protective group strategies. For instance, coupling 7-bromo-2-naphthol with a protected boronic acid (e.g., 4-hydroxyphenylboronic acid pinacol ester) introduces the boronate moiety, which is later deprotected.

Example Procedure :

-

Substrate : 7-Bromo-2-naphthol (1.0 equiv)

-

Boronic Acid : 4-Hydroxyphenylboronic acid pinacol ester (1.5 equiv)

-

Catalyst : Pd(PPh) (3 mol%)

-

Base : NaCO (2.0 equiv)

-

Solvent : 1,4-Dioxane/HO (3:1 v/v)

-

Conditions : 90°C, 8 h

This route, though lower in yield, demonstrates the versatility of Suzuki couplings in accessing complex boronic acids.

Hydrolysis of Boronic Esters

Pinacol Ester Hydrolysis

Boronic esters, such as the pinacol derivative of this compound, serve as stable intermediates. Hydrolysis under mild acidic conditions (e.g., 1 M HCl) or buffered solutions (pH 4–6) efficiently converts the ester to the free boronic acid.

Example Procedure :

-

Ester Synthesis : Miyaura borylation of 7-bromo-2-naphthol with BPin.

-

Hydrolysis : 0.1 M phosphate buffer (pH 7.4), 24 h, rt.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times. A reported protocol involves:

-

Substrate : 7-Bromo-2-naphthol (1.0 equiv)

-

Catalyst : Pd(OAc) (2 mol%), PPh (8 mol%)

-

Base : KCO (3.0 equiv)

-

Solvent : DMF/HO (1:1 v/v)

-

Conditions : Microwave, 100°C, 30 min

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl | 70–85 | 12–24 h | High regioselectivity |

| Suzuki Coupling | Pd(PPh) | 40–50 | 8–12 h | Compatibility with halides |

| Directed Metalation | LDA/B(OPr) | 65–75 | 18–24 h | No catalyst required |

| Microwave Synthesis | Pd(OAc) | 85–93 | 0.5–1 h | Rapid kinetics |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl or alkenyl-aryl bonds. Key findings include:

-

Reactivity with Aryl Halides : Reacts with aryl bromides/iodides in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O (1:1) at 80°C, yielding biaryl products (e.g., 7-hydroxynaphthyl-biphenyl derivatives) with >80% efficiency .

-

Electron-Donating Effects : The hydroxyl group at the 7-position enhances reactivity by increasing electron density at the boron center, accelerating transmetalation steps .

-

Comparative Performance :

Hydroxyl-Directed C–H Borylation

The hydroxyl group acts as a directing group for regioselective alkenyl or aromatic C–H borylation:

-

Metal-Free Borylation : Reacts with BBr₃ in CH₂Cl₂ at −10°C, forming bicyclic boronates via intramolecular electrophilic borylation (e.g., 3ao , 56% yield) .

-

Mechanistic Pathway :

-

Substrate Scope : Tolerates electron-withdrawing (-Br, -CF₃) and -donating (-OMe) groups on aromatic rings .

Multicomponent Reactions (MCRs)

The boronic acid serves as a carbon nucleophile in Passerini-type reactions:

-

Three-Component Coupling : Combines with aldehydes (e.g., 4-methoxybenzaldehyde) and isocyanides under mild conditions (CH₂Cl₂, 25°C) to form α-hydroxyketones (e.g., 8i , 65% yield) .

-

Mechanism :

Fluoride-Activated Hydroxylation

The hydroxyl group enables fluoride-mediated transformations:

-

Hydroxylation via Boronate Complexes : Reacts with CsF/18-crown-6 in CH₃CN at −10°C, forming aryl fluorides via B–F coordination and subsequent hydroxylation (e.g., 3f , 75% yield) .

-

Kinetic Studies : ¹⁹F NMR confirmed rapid formation of B–F intermediates (δ = −119.34 ppm) .

Oxidative Coupling Reactions

The compound participates in stereospecific oxidative couplings:

Scientific Research Applications

Organic Synthesis

(7-Hydroxynaphthalen-2-yl)boronic acid is widely employed as a reagent in cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The compound's ability to act as a nucleophile makes it invaluable in synthesizing pharmaceuticals and agrochemicals .

| Reaction Type | Description |

|---|---|

| Suzuki–Miyaura | Formation of carbon-carbon bonds using aryl halides and boronic acids. |

| Oxidation | Hydroxyl group can be oxidized to yield ketones or aldehydes. |

| Reduction | Boronic acid group can be reduced to form boronate esters. |

| Substitution | Hydroxyl group participates in nucleophilic substitution reactions. |

Medicinal Chemistry

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against triple-negative breast cancer (TNBC). Its mechanism involves inhibiting specific kinases associated with cancer cell proliferation and survival. The compound's ability to modulate signaling pathways makes it a candidate for further development in targeted cancer therapies .

Material Science

In material science, this compound is used in the development of advanced materials such as polymers and sensors. Its boronic acid functionality allows for the formation of dynamic covalent bonds, which are crucial for creating responsive materials that can change properties in response to environmental stimuli .

Case Study 1: Anticancer Activity

A study conducted by researchers at University College London demonstrated that this compound effectively inhibited the growth of TNBC cells in vitro. The compound was shown to interfere with the phosphoinositide 3-kinase (PI3K) signaling pathway, leading to reduced cell viability and increased apoptosis in cancer cells .

Case Study 2: Synthesis of Complex Molecules

In another research project, this compound was utilized in the synthesis of novel heterocyclic compounds through Suzuki coupling reactions. The resulting compounds exhibited promising biological activities, showcasing the compound's utility as a versatile building block in drug discovery .

Mechanism of Action

The mechanism of action of (7-Hydroxynaphthalen-2-yl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can act as a reversible covalent inhibitor of enzymes by forming a boronate ester with the active site serine residue . This interaction can disrupt the enzyme’s activity and lead to various biological effects, such as inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares (7-Hydroxynaphthalen-2-yl)boronic acid with structurally similar boronic acids:

*Estimated pKa ranges based on substituent effects discussed in .

Key Observations:

- Positional Isomerism : The location of the hydroxyl group significantly impacts acidity and solubility. For example, (6-Hydroxynaphthalen-2-yl)boronic acid exhibits superior solubility in cell culture media compared to phenanthren-9-yl boronic acid, which precipitates in RPMI .

- pKa Modulation : Electron-withdrawing groups (e.g., -OH) lower the pKa of boronic acids, enhancing their reactivity at physiological pH. However, steric and through-space effects (e.g., in 2,6-diarylphenylboronic acids) can counterbalance electronic effects, as seen in .

Challenges and Limitations

- Solubility : Hydrophobic analogs like phenanthren-9-yl boronic acid face precipitation issues in biological assays, limiting their applicability .

- Synthetic Complexity : Introducing hydroxyl groups at specific positions (e.g., 7 vs. 6 on naphthalene) requires precise control, as seen in palladium-catalyzed arylation protocols .

Biological Activity

(7-Hydroxynaphthalen-2-yl)boronic acid is a compound belonging to the class of boronic acids, characterized by its unique structure that includes a hydroxyl group attached to a naphthalene ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is primarily utilized in the Suzuki–Miyaura cross-coupling reaction, which forms new carbon-carbon bonds essential for synthesizing complex organic molecules. The mechanism of action involves the interaction with specific biological targets, notably tyrosine and phosphoinositide kinases, which are crucial in various signaling pathways within cells.

Key Mechanisms

- Suzuki–Miyaura Cross-Coupling : Facilitates the formation of carbon-carbon bonds, impacting biochemical pathways related to cell proliferation and survival.

- Inhibition of Kinases : Potentially inhibits key kinases involved in cancer cell signaling, suggesting a role in anticancer activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against triple-negative breast cancer. It has been shown to exhibit cytotoxic effects at low concentrations:

- Cytotoxicity : The compound demonstrated an IC50 value of approximately 0.1969 μM, indicating significant antiproliferative effects on cancer cell lines .

- Mechanism Insights : Its structure allows for interactions that may disrupt cancer cell signaling pathways, leading to reduced viability of malignant cells .

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for other biological activities:

- Antibacterial and Antiviral Activity : Boronic acids have shown promise in medicinal chemistry due to their ability to interact with various biological molecules, potentially leading to antibacterial and antiviral applications .

- Sensor Applications : The compound's reactivity can be harnessed for developing sensors that detect biological molecules or environmental changes .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

- Cell Viability Studies : Research indicated that at concentrations up to 200 µM, this compound did not adversely affect the metabolic activity of human colon cancer HT29 cells, suggesting a favorable safety profile for potential therapeutic applications .

- Comparative Analysis : In comparative studies with other boronic acid derivatives, it was found that this compound exhibited superior cytotoxicity against certain cancer cell lines compared to structurally similar compounds like phenanthren-9-yl boronic acid .

- Mechanistic Studies Using Computational Models : Theoretical models have been developed to study the interaction between boronic acids and insulin, indicating potential applications in diabetes management through modulation of insulin signaling pathways .

Summary Table of Biological Activities

Q & A

Q. Can this compound be used in bacterial detection systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.